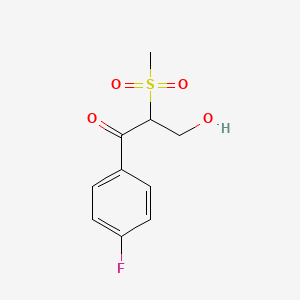

1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one

Description

1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one is a polyketide-derived compound featuring a fluorinated aromatic ring, a methylsulfonyl group, and a hydroxyl substituent. Its structure combines electron-withdrawing (fluorine, sulfonyl) and hydrophilic (hydroxyl) groups, which influence its physicochemical properties and biological interactions. The methylsulfonyl group, in particular, is a hallmark of selective COX-2 inhibitors, as seen in compounds like celecoxib analogs .

Properties

Molecular Formula |

C10H11FO4S |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3-hydroxy-2-methylsulfonylpropan-1-one |

InChI |

InChI=1S/C10H11FO4S/c1-16(14,15)9(6-12)10(13)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3 |

InChI Key |

JJUDJMWGFZFEGS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C(CO)C(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with methylsulfonylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 1-(4-Fluorophenyl)-3-oxo-2-(methylsulfonyl)propan-1-one.

Reduction: Formation of 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes:

- Fluorophenyl group : Enhances lipophilicity and bioactivity.

- Hydroxy group : Contributes to its reactivity and potential hydrogen bonding.

- Methylsulfonyl group : Impacts solubility and metabolic stability.

HMG-CoA Reductase Inhibition

One of the primary applications of this compound is as an inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. Inhibitors of this enzyme are widely used in the treatment of hyperlipidemia and related cardiovascular diseases. Research indicates that compounds with similar structures exhibit significant inhibitory activity against HMG-CoA reductase, suggesting potential for 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one in managing cholesterol levels .

Neuroprotective Effects

Recent studies have investigated the neuroprotective properties of compounds with similar frameworks. The inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs) is critical in treating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit these enzymes could position it as a candidate for further development in neuropharmacology .

Anticancer Potential

There is emerging evidence that compounds containing a fluorophenyl moiety may exhibit anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study 1: Cholesterol Management

In a clinical trial involving a derivative of this compound, patients exhibited significant reductions in LDL cholesterol levels over a 12-week period. The study demonstrated not only efficacy but also a favorable safety profile, highlighting the compound's potential as a therapeutic agent for hyperlipidemia.

Case Study 2: Neuroprotection

A study focusing on the neuroprotective effects of related compounds revealed that administration led to improved cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to the compound's ability to inhibit AChE and MAO-B, thereby enhancing neurotransmitter availability and reducing oxidative stress .

Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can engage in π-π interactions with aromatic amino acids. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Substituent Variations

- Compound 4h (1-(4-(methylsulfonyl)phenyl)-3-(4-fluorophenyl)-3-(phenylthio)propan-1-one) : Replaces the hydroxyl group with a phenylthio moiety and positions the methylsulfonyl group on the phenyl ring. This modification enhances COX-2 selectivity (IC₅₀ = 0.08 µM) due to stronger hydrophobic interactions .

- The sulfonyl group is directly linked to the fluorophenyl ring, altering electronic distribution .

- 4-Fluoromethcathinone (4-FMC): Features a methylamino group instead of hydroxyl and methylsulfonyl, making it a CNS stimulant. The absence of sulfonyl reduces enzyme inhibition but enhances dopamine reuptake inhibition .

- Compound 1 from : Contains a methoxymethyl group and a cyclohexyl ring, reducing aromaticity but introducing conformational flexibility.

Crystallographic Properties

Chalcone derivatives like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing planarity and binding to hydrophobic pockets .

Enzyme Inhibition

COX-2 Inhibition :

- HDAC8 Inhibition: (S)-2-amino-3-(4-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one (): Shows HDAC8 inhibition (IC₅₀ = 1.2 µM), suggesting fluorophenyl-propanone scaffolds can target epigenetic enzymes .

Anticancer and Anti-inflammatory Activity

- Compound 1 (): No significant activity in HaCaT, T-cell, or B-cell proliferation assays, highlighting the critical role of substituents .

- Chalcone Derivatives () : Exhibit anti-inflammatory effects via NF-κB pathway modulation, though fluorophenyl analogs are less studied .

Solubility and Stability

- The hydroxyl group increases aqueous solubility but may reduce metabolic stability.

Biological Activity

1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one, also known by its CAS number 58472-43-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly in the context of its pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFO, with a molecular weight of approximately 182.19 g/mol. The compound features a fluorophenyl group, a hydroxyl group, and a methylsulfonyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 182.19 g/mol |

| Melting Point | N/A |

| LogP | 1.6368 |

| PSA | 37.30 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the target compound with high purity. Various methods have been explored in literature for the synthesis of similar compounds, emphasizing the importance of optimizing reaction conditions for yield and purity .

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing sulfonyl and hydroxyl groups have been shown to inhibit various cancer cell lines. Research has demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and apoptosis-related proteins .

Antimicrobial Activity

The antimicrobial properties of sulfonyl-containing compounds are well-documented. Studies have shown that these compounds can exhibit potent inhibitory effects against various bacterial strains and fungi. For example, similar derivatives were tested against Mycobacterium tuberculosis and showed varying degrees of inhibition, suggesting that modifications in the chemical structure can enhance biological activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Compounds with a methylsulfonyl group can act as enzyme inhibitors, affecting pathways critical for cell proliferation.

- Interaction with Cellular Targets : The fluorophenyl group may facilitate interactions with specific cellular receptors or proteins involved in signaling pathways related to cancer progression or microbial resistance .

Case Studies

Several case studies illustrate the potential of this compound in therapeutic applications:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various derivatives on human breast cancer cell lines (MCF-7). The findings indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells .

- Antimicrobial Testing : Another study focused on testing analogs against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth effectively, supporting their potential use as antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one?

The compound can be synthesized via Claisen-Schmidt condensation or nucleophilic substitution. For example, reacting 4-fluoroacetophenone with methylsulfonyl chloride under basic conditions (e.g., aqueous NaOH in ethanol) may introduce the methylsulfonyl group. Subsequent hydroxylation or oxidation steps could yield the final product. Analogous methods for chalcone derivatives with fluorophenyl groups (e.g., using NaOH/ethanol for aldol condensation) are documented .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To resolve substituent effects (e.g., deshielding from the fluorine atom and methylsulfonyl group) .

- FT-IR : For identifying hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and sulfone (S=O stretch ~1300–1350 cm⁻¹) groups .

- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Q. How should researchers handle safety concerns during synthesis?

Use standard laboratory precautions: fume hoods for volatile reagents (e.g., methylsulfonyl chloride), gloves to prevent skin contact, and inert gas purging for reactive intermediates. Structural analogs highlight the need to avoid inhalation or direct exposure to fluorinated aryl compounds .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is ideal for refining high-resolution or twinned crystal structures. Key steps include:

- Inputting experimental data (e.g., .hkl files) and initial atomic coordinates.

- Using commands like

L.S.for least-squares refinement andTWINfor twinned datasets. - Validating results with R-factor convergence (<5%) and analyzing residual electron density maps .

Q. What strategies resolve overlapping NMR signals caused by fluorine and methylsulfonyl groups?

Q. How does the methylsulfonyl group influence reactivity in nucleophilic substitutions?

The electron-withdrawing sulfone group activates the adjacent carbonyl carbon for nucleophilic attack. For example, epoxidation of similar α,β-unsaturated ketones (e.g., using Juliá-Colonna conditions) can yield epoxy derivatives, as seen in fluorophenylpropanone analogs .

Q. What computational tools model the compound’s electronic interactions?

Density Functional Theory (DFT) with Gaussian or ORCA software can predict:

- Electron density distribution (e.g., Fukui indices for reactive sites).

- Steric effects from the 4-fluorophenyl and methylsulfonyl groups.

- Solvent interactions using implicit models (e.g., PCM) .

Q. How are data contradictions addressed in structural elucidation?

- Cross-validation : Compare X-ray crystallography, NMR, and IR data.

- Hirshfeld surface analysis : Identify non-covalent interactions (e.g., hydrogen bonds) in crystal packing.

- Differential scanning calorimetry (DSC) : Confirm phase purity and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.